Hexadecyl 2,2-dichloropropanoate

Description

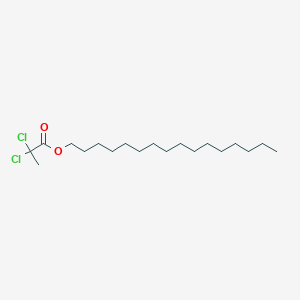

Structure

2D Structure

Properties

CAS No. |

89876-44-8 |

|---|---|

Molecular Formula |

C19H36Cl2O2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

hexadecyl 2,2-dichloropropanoate |

InChI |

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-18(22)19(2,20)21/h3-17H2,1-2H3 |

InChI Key |

ZAWOCQTWKIVUQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Novel Esterification Strategies for Hexadecyl 2,2-dichloropropanoate Synthesis

The synthesis of this compound is primarily achieved through the esterification of 2,2-dichloropropanoic acid with hexadecanol (B772). This section explores various catalytic and sustainable approaches to this synthesis.

Catalyst Design and Performance in Ester Formation

The direct esterification of 2,2-dichloropropanoic acid with a long-chain alcohol like hexadecanol, a variant of the Fischer esterification, is an equilibrium-limited reaction. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Conventional homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid are effective but pose challenges in terms of separation, corrosion, and waste generation. riken.jporu.edu Consequently, research has shifted towards heterogeneous solid acid catalysts, which are more environmentally benign due to their ease of separation and potential for reusability. riken.jporu.edu

For the synthesis of long-chain esters, solid acid catalysts like sulfonated resins (e.g., Amberlyst-15), sulfated zirconia, and tungstated zirconia have shown considerable promise. oru.educsic.es These catalysts provide active sites for the esterification to occur and can be readily filtered from the reaction mixture. In a study on the esterification of various fatty acids with 2-ethylhexyl alcohol, solid acid catalysts demonstrated high yields and selectivity. csic.es For instance, the esterification of lauric acid (a C12 fatty acid) with 2-ethylhexanol using Amberlyst-16 as a catalyst resulted in a conversion and yield of over 98%. csic.es

The performance of these catalysts is influenced by factors such as surface area, pore size, and the density of acid sites. oru.edu For long-chain substrates like hexadecanol and 2,2-dichloropropanoic acid, diffusion limitations within the catalyst pores can affect the reaction rate. researchgate.net Therefore, catalysts with larger pore sizes are generally preferred for such reactions. oru.edu

Table 1: Representative Performance of Solid Acid Catalysts in Long-Chain Esterification (Data is illustrative and based on analogous long-chain ester synthesis)

| Catalyst | Substrates | Temperature (°C) | Conversion (%) | Yield (%) | Reference |

| Amberlyst-15 | n-Octanoic Acid | 175 | 94 | >90 | oru.edu |

| Sulfated Zirconia (SZA) | n-Octanoic Acid | 175 | 99 | >95 | oru.edu |

| Tungstated Zirconia (WZA) | n-Octanoic Acid | 175 | 94 | >90 | oru.edu |

| Amberlyst-16 | Lauric Acid & 2-Ethylhexanol | 140 | >98 | >98 | csic.es |

Reaction Kinetics and Thermodynamic Parameters of Synthesis

The kinetics of the esterification of long-chain fatty acids are often modeled using a second-order reversible reaction model. The forward reaction is the esterification itself, while the reverse reaction is the hydrolysis of the ester. The rate of reaction is influenced by the concentrations of the carboxylic acid, alcohol, and catalyst, as well as the temperature.

For lipase-catalyzed esterification of long-chain fatty acids, the kinetics can often be described by the Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. mdpi.com

The thermodynamics of esterification are governed by the enthalpy and entropy of the reaction. Esterification is generally an exothermic process. sparkl.me The change in Gibbs free energy (ΔG) determines the spontaneity of the reaction, and it is influenced by the changes in enthalpy (ΔH) and entropy (ΔS) as described by the equation ΔG = ΔH - TΔS. sparkl.me

Table 2: Illustrative Thermodynamic Parameters for Esterification Reactions (Data is for analogous systems and serves as a theoretical reference)

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) | Reference |

| General Esterification | Exothermic (Negative) | Generally small | Negative (Spontaneous) | sparkl.me |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for ester synthesis. One of the most promising approaches is the use of biocatalysts, particularly lipases. nih.gov Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the formation of byproducts. nih.gov The use of lipases avoids the need for harsh acidic or basic conditions and simplifies the work-up procedure. nih.gov Lipase-catalyzed synthesis of optically enriched alpha-haloamides has been demonstrated, suggesting the potential for stereoselective synthesis of related esters. nih.gov

Another green chemistry approach involves the use of solid acid catalysts, as discussed in section 2.1.1. These catalysts can be recycled, minimizing waste. riken.jporu.edu The development of catalysts from renewable resources, such as lignin-based solid acids, further enhances the sustainability of the process. researchgate.net

Functional Group Interconversions and Derivatization Routes

The presence of the dichloro moiety and the long alkyl chain in this compound offers opportunities for various functional group interconversions and derivatizations.

Selective Halogenation and Dehalogenation Studies

While the synthesis starts with a dichlorinated acid, further selective halogenation or dehalogenation of the resulting ester could be a route to novel compounds. Selective dehalogenation of α,α-dichloro esters to α-monochloro esters or fully dehalogenated esters can be a challenging but valuable transformation. Photocatalytic methods have been employed for the reductive dehalogenation of α-halo carbonyl compounds, which could be a potential route for the selective dehalogenation of this compound. researchgate.net

Conversely, selective introduction of other halogens, such as fluorine or bromine, could be achieved through halogen exchange reactions, although this would likely require harsh conditions.

Alkylation and Acylation Reactions on the Hexadecyl Moiety

The long hexadecyl chain provides a scaffold for further functionalization through alkylation and acylation reactions. While direct C-H activation on an unactivated alkyl chain is challenging, modifications can be envisioned at the ester end.

Alkylation at the α-position to the ester carbonyl is a common transformation in organic synthesis. This typically involves the formation of an enolate by deprotonation of the α-carbon, followed by reaction with an alkyl halide. youtube.com However, in the case of this compound, there are no α-hydrogens on the propanoate moiety, precluding this type of reaction.

Acylation reactions on the hexadecyl chain are also not straightforward. However, if the hexadecyl chain were to contain a suitable functional group (e.g., a hydroxyl or amino group introduced through other means), acylation could be readily achieved using acyl chlorides or anhydrides.

Purification and Isolation Techniques in Laboratory Scale Synthesis

The effective purification and isolation of this compound from the crude reaction mixture are critical steps to obtain the compound with the high degree of purity required for subsequent analytical characterization and further applications. Given the compound's structure—a long aliphatic chain ester—the primary impurities are likely to be unreacted starting materials, such as 2,2-dichloropropanoic acid and hexadecanol, as well as any side-products from the esterification reaction. The purification strategy typically involves a combination of aqueous work-up, chromatographic methods, and potentially recrystallization.

Following the synthesis, an initial work-up procedure is employed to remove the bulk of water-soluble impurities and unreacted polar starting materials. masterorganicchemistry.comyoutube.com The reaction mixture is typically diluted with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, and washed sequentially with an aqueous basic solution, like sodium bicarbonate, to neutralize and remove any remaining 2,2-dichloropropanoic acid. masterorganicchemistry.com Subsequent washes with water and brine help to remove any residual water-soluble byproducts and salts. The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. cerritos.edu

For the purification of long-chain esters like this compound, column chromatography is a highly effective technique. youtube.com Given the non-polar nature of the long hexadecyl chain, a normal-phase chromatography setup is generally employed, using silica (B1680970) gel as the stationary phase. rsc.org The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system with low to moderate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. rochester.edu A step-gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the non-polar product from more polar impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the column chromatography, allowing for the identification of fractions containing the purified ester. researchgate.net

Recrystallization can be employed as a final purification step if the this compound is a solid at room temperature. The selection of an appropriate solvent system is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. rochester.edu For long-chain esters, a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like acetone (B3395972) or ethyl acetate) often yields good results. rochester.edu The process involves dissolving the crude ester in a minimal amount of the hot solvent mixture and allowing it to cool slowly, promoting the formation of well-defined crystals of the pure compound while the impurities remain dissolved in the mother liquor.

The following table outlines a representative purification scheme for this compound on a laboratory scale, including the purpose of each step and the expected observations.

| Step | Technique | Reagents/Solvents | Purpose | Expected Observations |

| 1 | Aqueous Work-up | Diethyl ether, Saturated Sodium Bicarbonate Solution, Brine | To neutralize and remove unreacted 2,2-dichloropropanoic acid and water-soluble byproducts. | Formation of two layers. Effervescence upon addition of sodium bicarbonate. |

| 2 | Drying and Concentration | Anhydrous Sodium Sulfate, Rotary Evaporator | To remove residual water from the organic phase and concentrate the crude product. | Clear organic layer after drying. Yields a viscous oil or waxy solid. |

| 3 | Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | To separate the target ester from unreacted hexadecanol and other non-polar impurities. | Separation of components monitored by TLC. Collection of fractions containing the pure product. |

| 4 | Recrystallization | Hexane/Acetone | To further purify the solid ester and obtain a crystalline product. | Dissolution in hot solvent followed by the formation of white to off-white crystals upon cooling. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly density functional theory (DFT), provide a foundational understanding of the three-dimensional structure and electronic distribution of hexadecyl 2,2-dichloropropanoate.

The structure of this compound features a long, flexible hexadecyl chain and a polar head group containing an ester and two chlorine atoms. This combination gives rise to a complex potential energy surface with numerous possible conformations.

The ester group itself typically favors a planar cis conformation, which is generally more stable than the trans form. The long alkyl chain, however, can adopt various folded and extended conformations. Computational modeling can map the energy landscape of these conformers, identifying the most stable, low-energy structures. In non-polar environments, the extended all-trans conformation of the hexadecyl chain is expected to be energetically favorable to minimize steric hindrance. In more polar solvents, folded conformations might be stabilized by intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-C1) | Hexadecyl Chain Conformation | Relative Energy (kcal/mol) |

| 1 | ~0° (cis) | All-trans | 0.00 |

| 2 | ~180° (trans) | All-trans | > 5.0 |

| 3 | ~0° (cis) | Gauche at C4-C5 | +0.5 - +0.8 |

| 4 | ~0° (cis) | Multiple Gauche Defects | > +1.0 |

Note: This table is illustrative and based on general principles of conformational analysis of long-chain esters. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the distribution of these orbitals provides insight into its electrophilic and nucleophilic sites.

The HOMO is expected to be localized primarily on the non-bonding orbitals of the ester oxygen and the chlorine atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O), rendering the carbonyl carbon the most electrophilic site and prone to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms on the α-carbon further enhances the electrophilicity of the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Primary Localization | Predicted Energy (eV) | Implied Reactivity |

| HOMO | Non-bonding orbitals of ester oxygen and chlorine atoms | -9.5 to -10.5 | Nucleophilic/Electron Donating |

| LUMO | π* antibonding orbital of the carbonyl group | +1.0 to +2.0 | Electrophilic/Electron Accepting |

| HOMO-LUMO Gap | - | 10.5 to 12.5 | Indicator of chemical stability |

Note: The energy values are hypothetical and serve to illustrate the application of FMO theory. Precise values would be obtained from specific calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can model the pathways of chemical reactions, providing detailed information about the energy changes and structures of transient species.

Similarly, the degradation pathways, such as hydrolysis of the ester bond, can be modeled. The calculations would reveal whether the reaction proceeds via an acidic or basic mechanism and identify the rate-determining step.

The solvent environment can significantly influence the structure, reactivity, and reaction mechanisms of a molecule. wikipedia.org Computational models can account for these effects using either implicit or explicit solvation models.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in protic solvents.

For this compound, modeling would likely show that polar solvents stabilize the more compact, folded conformations and can lower the energy of polar transition states in reactions like hydrolysis.

Prediction and Interpretation of Advanced Spectroscopic Signatures from First Principles

Quantum chemical calculations can predict various spectroscopic properties, aiding in the analysis of experimental data. A notable application is the prediction of Nuclear Magnetic Resonance (NMR) spectra.

By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. The predicted chemical shifts can then be compared with experimental spectra to confirm the structure and assign the resonances. For instance, the protons on the carbon bearing the chlorine atoms are expected to have a characteristic downfield chemical shift due to the deshielding effect of the halogens.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) |

| -CH(Cl₂) | Adjacent to two chlorine atoms | 5.8 - 6.2 |

| -O-CH₂- | Methylene (B1212753) group of the ester | 4.1 - 4.4 |

| -CH₂- (alkyl) | Bulk methylene groups of the hexadecyl chain | 1.2 - 1.4 |

| -CH₃ (alkyl) | Terminal methyl group of the hexadecyl chain | 0.8 - 0.9 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Accurate predictions require specific GIAO calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

The primary intermolecular forces at play in this compound are van der Waals forces, dipole-dipole interactions, and potentially weak halogen bonding. The long hexadecyl chain, being nonpolar, predominantly interacts through van der Waals forces, specifically London dispersion forces. acs.orgncert.nic.in These forces arise from temporary fluctuations in electron density and increase with the size and surface area of the molecule. acs.org The ester group and the two chlorine atoms introduce polarity, leading to more directed and stronger dipole-dipole interactions. numberanalytics.com

MD simulations of long-chain esters, such as palmitate esters, reveal a strong tendency for self-assembly and the formation of ordered structures. nih.gov The hydrophobic tails of these molecules interact strongly with each other, driving the formation of aggregates. nih.gov The local structure of these aggregates can be characterized by the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. wikibooks.org For long-chain alkanes, the RDF typically shows a sharp first peak corresponding to the nearest neighbors, followed by several broader peaks indicating short- to medium-range order. researchgate.net

The presence of the dichloropropanoate headgroup introduces significant electrostatic interactions. The chlorine atoms, being highly electronegative, create a partial negative charge, while the adjacent carbon atom bears a partial positive charge. This leads to dipole-dipole interactions between neighboring molecules. Furthermore, the chlorine atoms can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen of the ester group. arxiv.org Computational studies on halogenated compounds have shown that these interactions can be significant, with interaction energies comparable to those of hydrogen bonds. mdpi.com The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.gov

To quantify the energetic contributions of these different interactions, data from computational studies on analogous molecules can be utilized. The non-bonded interaction energy in molecular simulations is typically decomposed into van der Waals (Lennard-Jones) and electrostatic (Coulombic) components. libretexts.org

Table 1: Representative Non-Bonded Interaction Energies for Analogous Molecular Fragments

| Interaction Type | Molecular System Example | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) | Source (Analogous System) |

| Alkane Chain Packing | Dodecane Dimer | -5.2 | -0.1 | -5.3 | Generic MD Simulation Data |

| Ester Headgroup Interaction | Methyl Acetate Dimer | -2.5 | -3.8 | -6.3 | Quantum Chemistry Calculation |

| Chlorinated Alkane Interaction | 1,2-Dichloroethane Dimer | -1.8 | -2.5 | -4.3 | Quantum Chemistry Calculation |

| Halogen Bonding (Cl···O) | Chlorobenzene & Formaldehyde | -1.5 | -2.4 | -3.9 | nih.gov |

Note: These values are illustrative and are derived from computational studies of similar, not identical, molecules to this compound. The actual interaction energies will depend on the specific force field and simulation parameters used.

The radial distribution function provides a structural fingerprint of the molecular arrangement in the condensed phase. For this compound, one would expect to see distinct peaks in the RDF corresponding to different intermolecular contacts.

Table 2: Expected Peaks in Radial Distribution Functions (RDFs) for Key Intermolecular Contacts in this compound (Based on Analogous Systems)

| Atom Pair | Expected Peak Position (Å) | Interpretation | Source (Analogous System) |

| C-chain – C-chain | ~4.5 - 5.0 | Packing of the aliphatic tails | researchgate.net |

| C(carbonyl) – O(carbonyl) | ~3.5 - 4.0 | Ester headgroup association | Generic MD Simulation Data |

| Cl – O(carbonyl) | ~3.0 - 3.5 | Halogen bonding/dipole-dipole interaction | nih.gov |

| Cl – Cl | ~3.5 - 4.0 | Dipole-dipole interactions between chlorinated groups | Generic MD Simulation Data |

Note: The peak positions are estimates based on typical intermolecular distances found in simulations of similar functional groups.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Studies and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. In an HRMS analysis of Hexadecyl 2,2-dichloropropanoate, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Expected Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. Alpha-cleavage at the ester group is a common fragmentation route for esters. The McLafferty rearrangement is another potential fragmentation mechanism, although it is more common in esters with shorter alkyl chains.

A plausible fragmentation pathway would involve the initial loss of the hexadecyloxy group or cleavage of the C-C bond adjacent to the dichlorinated carbon. The presence of two chlorine atoms would result in distinctive isotopic patterns for chlorine-containing fragments, with M, M+2, and M+4 peaks.

Impurity Profiling:

HRMS is also a powerful technique for identifying and quantifying impurities. Potential impurities in a sample of this compound could include starting materials such as 1-hexadecanol (B1195841) and 2,2-dichloropropanoic acid, as well as byproducts from the synthesis, such as the mono-chlorinated analogue, Hexadecyl 2-chloropropanoate. The high mass accuracy of HRMS allows for the confident identification of these impurities, even at trace levels.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Potential Impurities

| Compound Name | Molecular Formula | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | C₁₉H₃₆Cl₂O₂ | 381.2012 | 345.2247, 241.2842, 128.9844 |

| 1-Hexadecanol | C₁₆H₃₄O | 243.2682 | 225.2577, 85.0961 |

| 2,2-Dichloropropanoic acid | C₃H₄Cl₂O₂ | 142.9560 | 96.9608 |

| Hexadecyl 2-chloropropanoate | C₁₉H₃₇ClO₂ | 347.2404 | 311.2639, 241.2842, 92.9996 |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental values.

Multi-Nuclear Magnetic Resonance Spectroscopy for Complex Structural and Conformational Analysis

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the hexadecyl chain and the propanoate moiety. The long alkyl chain would produce a large, overlapping signal cluster in the upfield region (approximately 0.8-1.7 ppm). The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet at around 4.2 ppm. The methyl protons of the propanoate group (-CH₃) would likely be a singlet further downfield due to the deshielding effect of the adjacent dichlorinated carbon.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group would be expected to resonate at approximately 165-175 ppm. The dichlorinated carbon would appear at a significantly downfield chemical shift, typically in the range of 80-90 ppm. The carbons of the hexadecyl chain would produce a series of signals in the upfield region of the spectrum.

Conformational Analysis:

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, offering information about the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -C(=O)O- | - | ~168 |

| -CCl₂- | - | ~85 |

| -O-CH₂- | ~4.2 (t) | ~66 |

| -CH₂- (chain) | ~1.2-1.7 (m) | ~22-32 |

| -CH₃ (chain) | ~0.9 (t) | ~14 |

| -C(Cl₂)CH₃ | ~2.1 (s) | ~25 |

Note: Predicted chemical shifts are estimates based on standard values and may differ from experimental results. Multiplicity: s = singlet, t = triplet, m = multiplet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically appearing around 1740-1760 cm⁻¹. The C-O stretching vibrations would be observed in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would appear around 2850-2960 cm⁻¹. The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and may be complex due to the presence of two chlorine atoms.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The C-Cl stretches are often stronger in the Raman spectrum than in the IR spectrum, which could aid in their identification.

Hydrogen Bonding Analysis:

As this compound does not have any hydrogen bond donors, intermolecular hydrogen bonding is not expected to be a significant feature in its pure form. However, vibrational spectroscopy could be used to study its interactions with protic solvents or other molecules capable of hydrogen bonding.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkyl) stretch | 2850-2960 | 2850-2960 |

| C=O (ester) stretch | 1740-1760 | 1740-1760 |

| C-O (ester) stretch | 1100-1300 | 1100-1300 |

| C-Cl stretch | 600-800 | 600-800 |

X-ray Diffraction Studies of Crystalline Forms (if applicable)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. To date, no public records of the crystal structure of this compound are available.

Hyphenated Analytical Techniques for Reaction Monitoring and Product Purity Assessment (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for monitoring chemical reactions and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can be used to monitor the progress of the esterification reaction by separating and identifying the starting materials, intermediates, and the final product in the reaction mixture. The mass spectrometer provides structural information for each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile impurities or for analyses that require milder conditions, LC-MS is a valuable alternative. Reversed-phase HPLC coupled with a mass spectrometer could effectively separate this compound from more polar starting materials or byproducts. The mass detector would then provide confirmation of the identity of each peak in the chromatogram.

These hyphenated techniques are crucial for ensuring the quality and purity of synthesized this compound in a research or industrial setting.

Chemical Transformations and Reactivity Profiling

Hydrolytic Stability and Mechanistic Pathways of Ester Cleavage

The hydrolytic stability of Hexadecyl 2,2-dichloropropanoate is a critical aspect of its chemical profile. Esters, in general, are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis, often termed saponification, follows a nucleophilic acyl substitution pathway. pressbooks.pub The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the expulsion of the hexadecyloxy group as a leaving group. The final products are 2,2-dichloropropanoic acid and hexadecan-1-ol. The reaction is essentially irreversible, especially when carried out with a strong base like sodium hydroxide. savemyexams.com

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. savemyexams.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, the hexadecanol (B772) molecule is eliminated, regenerating the acid catalyst and forming 2,2-dichloropropanoic acid.

The presence of two chlorine atoms on the α-carbon of the propanoate moiety is expected to influence the rate of hydrolysis. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely lead to a faster rate of hydrolysis compared to its non-chlorinated analog, hexadecyl propanoate.

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Mechanism | Key Intermediates | Products |

| Base (e.g., NaOH) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Carboxylate Salt, Alcohol |

| Acid (e.g., H₂SO₄) | Acid-Catalyzed Nucleophilic Acyl Substitution | Protonated Carbonyl, Tetrahedral Intermediate | Carboxylic Acid, Alcohol |

Photochemical Reactivity and Degradation Pathways

The C-Cl bond is known to be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. This homolytic cleavage would generate a dichloromethyl radical and a hexadecyloxycarbonyl radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including hydrogen abstraction from other molecules, disproportionation, and recombination.

The degradation pathway could also involve the interaction with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). These radicals can abstract hydrogen atoms from the hexadecyl chain or potentially interact with the chlorinated portion of the molecule, leading to its eventual breakdown. The expected degradation products would include smaller, more oxidized organic molecules, hydrochloric acid, and carbon dioxide.

Thermal Degradation Mechanisms and Products

At elevated temperatures, this compound is expected to undergo thermal degradation. The ester linkage is a potential site for thermolysis. One common pathway for the thermal decomposition of esters with a long-chain alcohol is elimination, proceeding through a cyclic transition state (pyrolytic syn-elimination) to form an alkene and a carboxylic acid. In this case, the products would be 1-hexadecene (B165127) and 2,2-dichloropropanoic acid.

Another possible degradation pathway at higher temperatures is the homolytic cleavage of the C-O or C-Cl bonds, leading to the formation of various radical species. The subsequent reactions of these radicals would result in a complex mixture of smaller, volatile organic compounds. The presence of chlorine atoms could also lead to the formation of chlorinated byproducts and hydrogen chloride gas upon thermal decomposition.

Redox Reactions and Radical Chemistry Involving Chlorinated Esters

The redox chemistry of chlorinated esters is influenced by the presence of both the ester functional group and the carbon-chlorine bonds. Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would be expected to yield 2,2-dichloro-1-propanol and hexadecan-1-ol. The reaction proceeds via the formation of an aldehyde intermediate which is further reduced. libretexts.org

The carbon-chlorine bonds can also participate in redox reactions. For instance, reductive dehalogenation can occur in the presence of certain reducing agents or under specific electrochemical conditions. This process would involve the replacement of one or both chlorine atoms with hydrogen atoms.

The radical chemistry of chlorinated esters is initiated by the homolytic cleavage of the C-Cl bond, as mentioned in the context of photochemical degradation. The resulting carbon-centered radicals can undergo various reactions, including addition to unsaturated bonds, hydrogen abstraction, and electron transfer processes. The study of the radical chemistry of such compounds is crucial for understanding their environmental fate and potential for bioremediation.

Role as a Precursor in Organic Synthesis and Materials Chemistry

This compound can serve as a versatile starting material for the synthesis of other organic molecules.

Conversion to Carboxylic Acids and Alcohols: As discussed under hydrolytic stability, the ester can be hydrolyzed to 2,2-dichloropropanoic acid and hexadecan-1-ol. pressbooks.pubsavemyexams.com

Conversion to Amides: The ester can undergo aminolysis by reacting with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 2,2-dichloropropanamide, and hexadecan-1-ol. This reaction is typically slower than hydrolysis and may require heating.

Reduction to Alcohols: As mentioned previously, reduction with a strong reducing agent like LiAlH₄ would yield 2,2-dichloro-1-propanol and hexadecan-1-ol. youtube.comlibretexts.org

While there is no specific information on the use of this compound in polymerization, its structure suggests potential applications. The presence of the ester group and the long alkyl chain could be utilized in the synthesis of polyesters or other polymers.

The dichloro-substituted head group could potentially be used as a site for initiating certain types of polymerization reactions or as a point for cross-linking polymer chains. For instance, the chlorine atoms could be susceptible to nucleophilic substitution by functional groups on other polymer chains, leading to the formation of a cross-linked network. This could be a method to modify the physical and chemical properties of polymers, such as their thermal stability, mechanical strength, and solvent resistance. Further research would be needed to explore these potential applications.

Environmental Abiotic and Biotic Transformation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of organic chemicals in the environment. For Hexadecyl 2,2-dichloropropanoate, the primary abiotic degradation pathways are expected to be hydrolysis and photodegradation.

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the molecule. This process is a significant degradation pathway in aqueous environments. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

The hydrolysis of an ester can proceed through acid-catalyzed, neutral, and base-catalyzed mechanisms. Generally, the rate of hydrolysis for esters is slowest at neutral pH and increases under both acidic and alkaline conditions. For long-chain alkyl esters, the steric hindrance from the long alkyl group can influence the rate of hydrolysis.

The primary products of the hydrolysis of this compound are expected to be Hexadecan-1-ol and 2,2-dichloropropanoic acid .

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Products |

| This compound | Hexadecan-1-ol |

| 2,2-dichloropropanoic acid |

This table is interactive. Click on the headers to sort.

While specific kinetic data for this compound is unavailable, studies on other long-chain esters can provide an indication of its persistence. The half-life for hydrolysis can range from days to years depending on the environmental conditions.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a molecule to photodegradation depends on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the efficiency of the subsequent chemical reactions (quantum yield).

The chlorinated portion of this compound is the primary chromophore, the part of the molecule that absorbs light. The carbon-chlorine bonds can be cleaved by ultraviolet (UV) radiation, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including reaction with oxygen, to form a range of degradation products.

The direct photodegradation of chlorinated alkanes can be a significant environmental fate process. The quantum yield, which is the number of molecules transformed per photon absorbed, is a key parameter in determining the rate of photodegradation. While the specific quantum yield for this compound is not known, chlorinated alkanes can exhibit a range of quantum yields depending on their structure and the environmental matrix.

Indirect photodegradation can also occur, where other substances in the environment, such as dissolved organic matter, absorb light and produce reactive species (e.g., hydroxyl radicals) that can then react with and degrade this compound.

Potential photodegradation products could include dechlorinated and oxidized derivatives of the parent compound.

Biotic Transformation by Microbial Systems

Microorganisms, particularly bacteria and fungi, play a vital role in the breakdown of organic compounds in the environment. The biodegradation of this compound is likely to involve the enzymatic cleavage of the ester bond and potential transformation of the chlorinated acid moiety.

A wide variety of microorganisms in soil and water produce enzymes called esterases that can hydrolyze ester bonds. researchgate.net This enzymatic hydrolysis is a key initial step in the biodegradation of many ester-containing compounds. Soil microorganisms are known to be a rich source of such enzymes. researchgate.net

The long hexadecyl chain of the molecule may influence its bioavailability to microorganisms. However, many soil bacteria and fungi are capable of degrading long-chain alkanes and fatty acids. nih.govnih.gov The initial step in the biodegradation of this compound is expected to be the enzymatic hydrolysis of the ester linkage by microbial esterases, yielding Hexadecan-1-ol and 2,2-dichloropropanoic acid.

The rate of microbial hydrolysis will depend on various factors, including the microbial population density, enzyme activity, temperature, pH, and the availability of other nutrients.

Following the initial enzymatic hydrolysis, the resulting products, Hexadecan-1-ol and 2,2-dichloropropanoic acid, can be further transformed by microbial action.

Hexadecan-1-ol , a long-chain alcohol, is generally readily biodegradable by many microorganisms through pathways such as beta-oxidation, ultimately leading to carbon dioxide and water.

2,2-dichloropropanoic acid is a chlorinated organic acid. The biodegradation of chlorinated alkanes can occur under both aerobic and anaerobic conditions. mdpi.com Bacteria have been identified that can utilize chlorinated alkanes as a carbon and energy source. mdpi.com The degradation of such compounds often involves dehalogenation reactions, where the chlorine atoms are removed. Potential biotransformation pathways for 2,2-dichloropropanoic acid could involve reductive dechlorination under anaerobic conditions or oxidative degradation under aerobic conditions.

Studies on the biotransformation of chlorinated paraffins have identified hydroxylation, dechlorination, and carbon chain decomposition as potential pathways. mdpi.com Therefore, it is plausible that the biotransformation of 2,2-dichloropropanoic acid could lead to the formation of less chlorinated or non-chlorinated organic acids, which can then be further mineralized.

Table 2: Potential Biotransformation Products of this compound in Model Ecosystems

| Initial Compound | Primary Biotransformation Products | Further Degradation Products |

| This compound | Hexadecan-1-ol | Carbon Dioxide, Water |

| 2,2-dichloropropanoic acid | Monochloroacetic acid, Acetic acid, Carbon Dioxide, Water |

This table is interactive. Click on the headers to sort.

Sorption, Volatilization, and Environmental Transport Studies of Chemical Movement

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, primarily its affinity for soil and sediment (sorption) and its tendency to move from water or soil into the air (volatilization).

The long, nonpolar hexadecyl chain suggests that the compound will have a high octanol-water partition coefficient (Kow), indicating a strong tendency to associate with organic matter in soil and sediment. This sorption process will reduce its mobility in the environment and its availability for degradation in the aqueous phase. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of sorption. ecetoc.orgchemsafetypro.com For hydrophobic compounds like this compound, a high Koc value is expected, leading to significant partitioning to soil and sediment. ecetoc.orgchemsafetypro.com

Volatilization from water to air is governed by a compound's Henry's Law Constant. Given the long alkyl chain and the relatively high molecular weight of this compound, its vapor pressure is expected to be low, and therefore its Henry's Law Constant is also likely to be low. This suggests that volatilization from water bodies will not be a significant transport pathway.

Volatilization from soil surfaces can be a more complex process, influenced by factors such as soil type, moisture content, temperature, and air movement. nih.gov While the low vapor pressure of the compound would generally limit volatilization, its presence on the soil surface could lead to some degree of atmospheric transport, particularly if adsorbed to airborne particulate matter.

Table 3: Predicted Environmental Transport Properties of this compound

| Property | Predicted Value/Behavior | Environmental Implication |

| Soil Sorption Coefficient (Koc) | High | Low mobility in soil; accumulation in sediment |

| Volatilization from Water | Low | Not a significant transport pathway from aqueous environments |

| Volatilization from Soil | Low to Moderate | Potential for some atmospheric transport if on the soil surface |

This table is interactive. Click on the headers to sort.

Future Research Directions and Uncharted Territories

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of hexadecyl 2,2-dichloropropanoate and related long-chain esters is an area ripe for innovation. Traditional esterification methods often require harsh conditions or produce significant waste. Future research should focus on developing greener and more efficient synthetic routes.

One promising approach is the use of enzymatic catalysis. Lipases, for example, could be employed to catalyze the esterification of 2,2-dichloropropanoic acid with hexadecanol (B772) under mild conditions, potentially leading to higher yields and easier purification. Another avenue is the exploration of continuous flow chemistry, which can offer better control over reaction parameters and improve safety and scalability.

Furthermore, the development of synthetic methods that utilize renewable starting materials would be a significant step towards sustainability. Research into converting biomass-derived feedstocks into 2,2-dichloropropanoic acid and long-chain alcohols could provide a more environmentally friendly pathway to this class of compounds.

Advanced Computational Prediction of Novel Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound without the need for extensive laboratory experimentation. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of the molecule, providing insights into its reactivity, stability, and potential reaction mechanisms.

Molecular dynamics simulations could be employed to study the behavior of this compound in different environments, such as in solution or at interfaces. This could be particularly relevant for understanding its potential applications in areas like surface coatings or as a component in complex fluid mixtures. These simulations can predict physical properties such as viscosity, solubility, and partitioning behavior.

Advanced computational models can also be used to screen for potential interactions with biological molecules or materials, guiding experimental work towards the most promising applications. For instance, docking studies could predict the binding affinity of this compound with specific enzymes or receptors.

Exploration of Stereoselective Synthesis and Chiral Derivatives

While this compound itself is achiral, the introduction of chirality into similar structures could lead to materials with novel properties. Future research could explore the synthesis of chiral analogues, for instance, by replacing one of the chlorine atoms at the 2-position with another substituent, creating a stereocenter.

The development of stereoselective synthetic methods for such chiral derivatives would be a key challenge. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, could be a powerful tool to achieve high enantioselectivity. Biocatalytic methods, employing engineered enzymes, also offer a promising route to chiral dichlorinated esters. rochester.edu The synthesis of enantiomerically pure compounds would be crucial for applications in pharmaceuticals, agrochemicals, and advanced materials where stereochemistry plays a critical role.

Integration into Emerging Fields of Supramolecular Chemistry and Nanomaterials

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and more polar dichloropropanoate headgroup, makes it an interesting candidate for applications in supramolecular chemistry and nanomaterials.

Future research could investigate the self-assembly of this molecule into various nanostructures, such as micelles, vesicles, or liquid crystals. The presence of the dichlorinated headgroup could lead to unique packing arrangements and intermolecular interactions, resulting in materials with novel optical, electronic, or mechanical properties.

Furthermore, this compound could be used as a building block for the synthesis of more complex supramolecular architectures, such as rotaxanes and catenanes. It could also be incorporated into polymer backbones to create functional materials with tailored properties. The exploration of its use in the fabrication of nanomaterials, such as nanoparticles or thin films, could open up applications in drug delivery, sensing, and catalysis.

Contribution to Fundamental Chemical Principles and Reaction Design

The study of this compound can also contribute to a deeper understanding of fundamental chemical principles. The reactivity of the C-Cl bonds in the dichloropropanoate moiety, for example, can be investigated under various conditions to explore new reaction pathways. This could lead to the development of novel dehalogenation or cross-coupling reactions.

The influence of the long alkyl chain on the reactivity of the ester group is another area of fundamental interest. Understanding how the hydrophobic chain affects reaction kinetics and mechanisms in different solvent systems can provide valuable insights for reaction design.

Moreover, this compound can serve as a model system for studying the interplay between non-covalent interactions, such as van der Waals forces and halogen bonding, in directing molecular assembly and reactivity. A thorough investigation of its chemical behavior will undoubtedly enrich the broader field of organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexadecyl 2,2-dichloropropanoate with high purity?

- Methodological Answer : Synthesis typically involves esterification of 2,2-dichloropropanoic acid with hexadecanol using acid catalysts (e.g., sulfuric acid) under controlled temperature (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical to remove unreacted precursors and byproducts. Characterization should include NMR (<sup>1</sup>H, <sup>13</sup>C) and GC-MS to confirm esterification and assess purity .

Q. How can researchers determine the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and FTIR can monitor hydrolysis or oxidation. Compare results to baseline data from freshly synthesized batches. Stability is influenced by pH and exposure to light; use amber vials for light-sensitive samples .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred for volatile esters. For non-volatile degradation products, reverse-phase HPLC with UV detection (210–230 nm) is effective. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., soil or biological samples) to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., cell lines vs. animal studies). To address this:

- Perform dose-response assays across multiple models (e.g., Vero cells, Calu-3, and Huh-7 cells) to assess cell-type specificity.

- Use orthogonal assays (e.g., TCID50 for viral inhibition, CCK-8 for cytotoxicity) to confirm bioactivity .

- Conduct mechanistic studies (e.g., molecular docking or enzyme inhibition assays) to identify molecular targets .

Q. What experimental design considerations are critical for studying the environmental fate of this compound?

- Methodological Answer :

- Hydrolysis Studies : Test at pH 3–9 with LC-MS/MS to track degradation products (e.g., 2,2-dichloropropanoic acid).

- Photolysis : Use xenon-arc lamps simulating sunlight, and quantify degradation kinetics via first-order rate constants.

- Soil Mobility : Conduct column leaching experiments with radiolabeled compound to assess adsorption coefficients (Kd) .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar esters?

- Methodological Answer :

- Use a polar stationary phase (e.g., Zorbax Eclipse Plus C18) with gradient elution (water/acetonitrile + 0.1% formic acid).

- Adjust column temperature (30–50°C) to improve resolution.

- Validate specificity via spiking experiments with common interferents (e.g., hexadecyl octanoate) .

Data Interpretation and Mechanistic Studies

Q. What strategies can elucidate the mode of action of this compound in antimicrobial applications?

- Methodological Answer :

- Membrane Integrity Assays : Use fluorescent probes (e.g., propidium iodide) to assess cell membrane disruption.

- Proteomic Profiling : Compare protein expression in treated vs. untreated microbial cultures via 2D gel electrophoresis or LC-MS/MS.

- Gene Knockout Studies : Test susceptibility in microbial strains with mutations in putative target pathways (e.g., lipid biosynthesis) .

Q. How should researchers address variability in cytotoxicity data across cell lines?

- Methodological Answer :

- Normalize data to cell viability controls (e.g., untreated cells and solvent-only groups).

- Use high-content imaging to quantify apoptotic markers (e.g., caspase-3 activation) alongside traditional CCK-8 assays.

- Report IC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA) to identify significant differences .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.